

pharmacological profile of 10-Methoxyibogamine and its metabolites

Author: BenchChem Technical Support Team. Date: November 2025

Compound of Interest		
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An In-depth Technical Guide to the Pharmacological Profile of **10-Methoxyibogamine** and its Metabolites

Audience: Researchers, scientists, and drug development professionals.

Introduction

10-Methoxyibogamine, more commonly known as ibogaine, is a psychoactive indole alkaloid derived from the root bark of the West African shrub Tabernanthe iboga.[1][2] It is structurally classified as an organic heteropentacyclic compound.[1] Ibogaine has garnered significant scientific interest for its potential anti-addictive properties, reportedly attenuating withdrawal symptoms and reducing drug cravings for extended periods after a single administration.[3][4]

The pharmacological profile of ibogaine is complex, characterized by its interaction with a wide array of central nervous system targets.[4][6][7] Its effects are not attributed to a single mechanism but rather to a broad spectrum of activity across multiple neurotransmitter systems. [4] Furthermore, ibogaine is metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2D6, to its principal and long-lasting active metabolite, 12-hydroxyibogamine, also known as noribogaine.[2][8][9] This metabolite is crucial to the overall pharmacological effect, exhibiting its own distinct profile and contributing significantly to the long-term actions of ibogaine treatment.[1][2][5][9]



This technical guide provides a comprehensive overview of the pharmacological profile of **10-methoxyibogamine** and its primary metabolite, noribogaine. It includes a detailed summary of their binding affinities and functional activities at key neurological targets, outlines the experimental protocols used to determine these properties, and visualizes the core metabolic and signaling pathways.

Metabolism of 10-Methoxyibogamine (Ibogaine)

The primary metabolic pathway for ibogaine is O-demethylation to noribogaine (12-hydroxyibogamine). This biotransformation is predominantly catalyzed by the CYP2D6 enzyme in the liver.[2] Genetic variations in CYP2D6 can significantly impact the rate of this conversion, leading to inter-individual differences in the pharmacokinetic profiles of both the parent compound and its active metabolite.[6] Noribogaine exhibits a much longer plasma half-life (28–49 hours in humans) compared to ibogaine (around 7.5 hours), suggesting its critical role in the sustained therapeutic effects observed after ibogaine administration.[6][9]

Caption: Metabolic conversion of Ibogaine to its primary active metabolite, Noribogaine.

Quantitative Pharmacological Data

The following tables summarize the binding affinities (Ki) and functional activities (IC50, Ke) of ibogaine and its metabolite noribogaine at various receptors and transporters.

Table 1: Opioid Receptor Binding Profile

Compound	Receptor Subtype	Binding Affinity (Ki)	Functional Activity	Reference
Ibogaine	Mu (μ)	2.0 ± 0.15 μM	Antagonist (Ke = 3 μM)	[6][7][10]
	Карра (к)	2.2 ± 0.10 μM	-	[6][7]
	Delta (δ)	>10 μM	-	[7]
Noribogaine	Mu (μ)	Moderate Affinity	Low Efficacy Partial Agonist	[10]



| | Kappa (κ) | High Affinity (nM range) | - |[11] |

Table 2: NMDA Receptor Binding Profile

Compound	Receptor Site	Binding Affinity (Ki)	Functional Activity	Reference
Ibogaine	MK-801 Site	3.1 ± 0.30 μM	Non- competitive Antagonist	[7][12]

| Noribogaine | MK-801 Site | \sim 12 - 18 μ M | Non-competitive Antagonist |[12] |

Table 3: Nicotinic Acetylcholine Receptor (nAChR) Profile

Compound	Receptor Subtype	Binding Affinity (Ki)	Functional Activity (IC50)	Reference
Ibogaine	α3β4	1.05 ± 0.12 μM	0.95 ± 0.13 μM	[7]

 $| | \alpha 4\beta 2 | - | 1-5 \mu M | [7] |$

Table 4: Monoamine Transporter & Receptor Profile

Compound	Target	Binding Affinity (Ki)	Reference
Ibogaine	Serotonin Transporter (SERT)	4.1 ± 0.83 μM	[7]
	Dopamine Transporter (DAT)	Moderate Affinity	[4]
	5-HT2 Receptor	Moderate Affinity	[4]
	5-HT3 Receptor	2.6 ± 0.23 μM	[7]

| Noribogaine | Serotonin Transporter (SERT) | Potent Inhibitor |[1] |



Table 5: Other Receptor Binding Profiles for Ibogaine

Target	Binding Affinity (Ki)	Reference
Sigma-2 (σ2) Receptor	0.4 ± 0.036 μM	[7]
Muscarinic M1 Receptor	16 ± 1.0 μM	[7]

| Sodium Channel | 3.6 \pm 0.35 μ M |[7] |

Signaling Pathways and Mechanisms of Action

lbogaine's complex pharmacological profile suggests it does not act through a single signaling pathway but rather modulates multiple systems simultaneously. Its putative anti-addictive effects may stem from the integration of these actions. Noribogaine, with its high affinity for opioid receptors and potent serotonin reuptake inhibition, likely contributes significantly to the attenuation of withdrawal and craving.

Caption: Key molecular targets and downstream effects of Ibogaine and Noribogaine.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of the pharmacological profile of novel compounds. Below are outlines of standard experimental protocols relevant to the data presented.

Radioligand Receptor Binding Assay (General Protocol)

This protocol is used to determine the binding affinity (Ki) of a test compound for a specific receptor.

- Objective: To measure the displacement of a specific high-affinity radiolabeled ligand from a receptor by an unlabeled test compound (e.g., ibogaine).
- Materials:
 - Cell membranes or tissue homogenates expressing the receptor of interest (e.g., rat thalamic membranes for opioid receptors).[10]



- Radioligand specific to the receptor (e.g., [3H]DAMGO for μ-opioid receptors).[13]
- Test compound (ibogaine, noribogaine) at various concentrations.
- Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).[13]
- Filtration apparatus with glass fiber filters.
- Scintillation counter.

Procedure:

- Incubation: In assay tubes, combine the cell membranes, a fixed concentration of radioligand (typically at or below its Kd value), and varying concentrations of the test compound.[14]
- Total & Non-specific Binding: Prepare control tubes. "Total binding" tubes contain only membranes and radioligand. "Non-specific binding" tubes contain membranes, radioligand, and a high concentration of an unlabeled competing ligand to saturate all specific binding sites.[14]
- Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to allow binding to reach equilibrium.[13]
- Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filters, which trap the membrane-bound radioligand. Wash the filters with ice-cold buffer to remove unbound radioligand.
- Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

Data Analysis:

- Calculate specific binding by subtracting non-specific binding from total binding.
- Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.



- Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) from the curve.
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]

Caption: Experimental workflow for a radioligand receptor binding assay.

[35S]GTPyS Binding Functional Assay

This assay measures the functional activation of G-protein coupled receptors (GPCRs) by agonists, partial agonists, or antagonists.

- Objective: To quantify the ability of a test compound to stimulate G-protein activation (agonist activity) or inhibit agonist-stimulated activation (antagonist activity).
- Principle: Inactive G-proteins are bound to GDP. Upon GPCR activation by an agonist, GDP is exchanged for GTP. The non-hydrolyzable GTP analog, [35S]GTPyS, is used to trap the G-protein in its active state, and the amount of incorporated radioactivity is measured.
- Materials:
 - \circ Cell membranes expressing the GPCR of interest (e.g., HEK 293 cells expressing μ -opioid receptors).[10]
 - [35S]GTPyS.
 - GDP.
 - Test compound and a known full agonist (e.g., DAMGO).
 - Assay buffer.
- Procedure:
 - Agonist Mode: Incubate membranes with varying concentrations of the test compound in the presence of GDP and [35S]GTPγS.[15]



- Antagonist Mode: Pre-incubate membranes with varying concentrations of the test compound, then add a fixed concentration of a known full agonist along with GDP and [35S]GTPyS.[10]
- Incubation: Allow the reaction to proceed at a controlled temperature (e.g., 30°C) for a set time.[15]
- Termination & Filtration: Terminate and filter the reaction as described in the binding assay protocol.
- Quantification: Measure the amount of bound [35S]GTPyS via scintillation counting.
- Data Analysis:
 - Agonist: Plot stimulated binding vs. log[compound] to determine EC50 (potency) and Emax (efficacy) relative to a full agonist.
 - Antagonist: Plot inhibition of agonist-stimulated binding vs. log[compound] to determine the IC50, from which a functional Ke or Ki value can be calculated.[10]

In Vitro Drug Metabolism Assay

This protocol is used to identify metabolites and determine the primary enzymes responsible for a drug's metabolism.

- Objective: To characterize the metabolic fate of ibogaine and identify the role of specific CYP enzymes.
- Materials:
 - Test compound (ibogaine).
 - In vitro test system: Pooled human liver microsomes (HLMs) or recombinant human CYP enzymes (e.g., rCYP2D6).[3][16]
 - NADPH regenerating system (cofactor for CYP enzymes).
 - Incubation buffer (e.g., potassium phosphate buffer).



- Acetonitrile or methanol (for reaction quenching).
- LC-MS/MS system for analysis.

Procedure:

- o Incubation: Pre-warm the test system (e.g., HLMs) in buffer.
- Initiation: Add the test compound, and initiate the metabolic reaction by adding the NADPH regenerating system.
- Time Course: Incubate at 37°C. Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
- Quenching: Stop the reaction in each aliquot by adding an equal volume of ice-cold acetonitrile containing an internal standard.
- Sample Preparation: Centrifuge the samples to pellet the protein. Collect the supernatant for analysis.

Data Analysis:

- Metabolite Identification: Analyze the supernatant using LC-MS/MS. Compare the mass spectra and retention times to those of known standards (e.g., noribogaine) or use highresolution mass spectrometry to propose putative structures for novel metabolites.[17][18]
- Reaction Phenotyping: To identify the specific enzyme(s) responsible, either use individual recombinant CYP enzymes or perform inhibition assays in HLMs with known selective CYP inhibitors.[17]

Conclusion

10-Methoxyibogamine (ibogaine) and its primary metabolite, noribogaine, exhibit a multifaceted pharmacological profile, interacting with a wide range of neuronal targets. Ibogaine itself demonstrates moderate affinity for opioid, NMDA, and nicotinic receptors, as well as monoamine transporters. The long-acting metabolite, noribogaine, shows a distinct profile with potent activity at the mu and kappa-opioid receptors and as a serotonin reuptake inhibitor. This polypharmacology is believed to be the basis for its observed anti-addictive



properties. The detailed experimental protocols provided herein serve as a guide for researchers aiming to further elucidate the complex mechanisms of these compounds or to characterize novel analogs in the pursuit of safer and more effective therapies for substance use disorders.

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- To cite this document: BenchChem. [pharmacological profile of 10-Methoxyibogamine and its metabolites]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8700735#pharmacological-profile-of-10-methoxyibogamine-and-its-metabolites]

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